Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

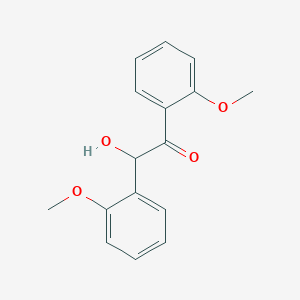

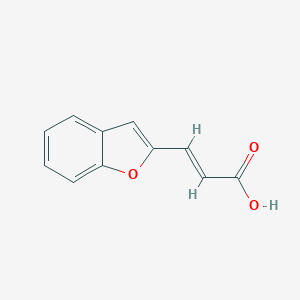

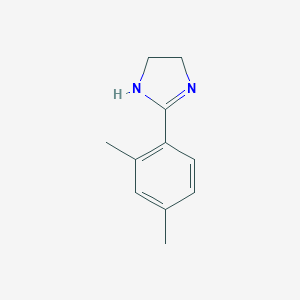

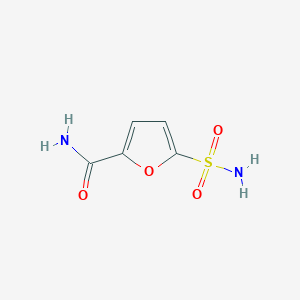

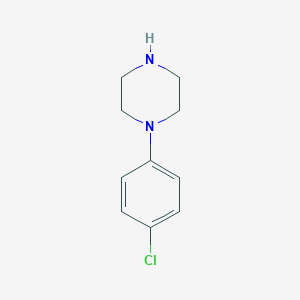

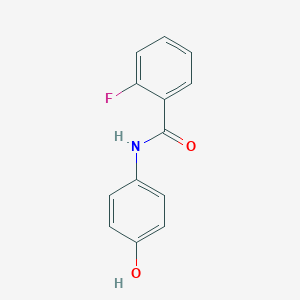

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a complex organic compound. Based on its name, it likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms . The exact structure and properties would depend on the specific arrangement of these rings and the attached ethyl and carboxylate groups.

Molecular Structure Analysis

The molecular structure of similar compounds often involves complex arrangements of the pyridine and pyrrole rings . Detailed analysis would require more specific information or computational chemistry methods.

Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. For similar compounds, properties such as molecular weight and possibly some spectroscopic properties can be determined .

Scientific Research Applications

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications

- Application: These compounds have been described in more than 5500 references (2400 patents) up to date . They are used in the synthesis of various biomedical applications .

- Method: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results: The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .

-

N-(pyridin-4-yl)pyridin-4-amine and its derivatives

- Application: These compounds are used for a description of an arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate .

- Method: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .

- Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

- Pyrrolo[3,4-c]pyridines: Anti-HIV Activity

- Application: Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate has been found to show significant anti-HIV-1 activity .

- Method: The compound was likely synthesized and tested in vitro for its ability to inhibit HIV-1 .

- Results: The compound showed significant anti-HIV-1 activity with an EC50 of 1.65 µM and a therapeutic index of 7.98 .

- Pyrrolo[3,4-b]quinolinones: Anticancer Activity

- Application: Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-4-carboxylate has been found to show significant anticancer activity .

- Method: The compound was likely synthesized and tested in vitro for its ability to inhibit cancer cell growth .

- Results: The compound showed significant anticancer activity with an EC50 of 1.65 µM and a therapeutic index of 7.98 .

Safety And Hazards

properties

IUPAC Name |

ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDVHPANJIDEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333063 |

Source

|

| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |

CAS RN |

197774-66-6 |

Source

|

| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B178677.png)